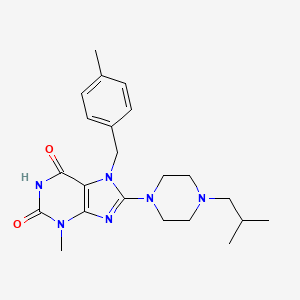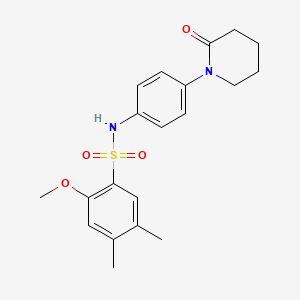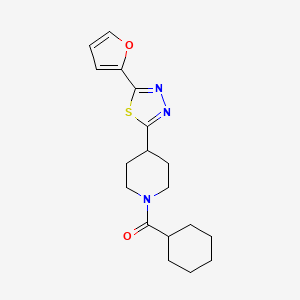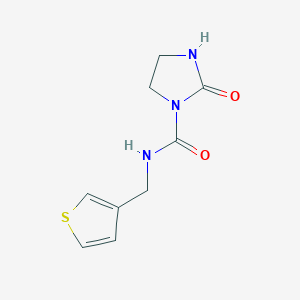
2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid: is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the pyrazole ring, along with an acetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine derivatives with acetylenic ketones. This reaction often results in a mixture of regioisomers, which can be separated and purified.
Introduction of the tert-Butyl and Phenyl Groups: The tert-butyl and phenyl groups can be introduced through various substitution reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Common methods include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring, such as reducing ketones to alcohols.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or phenyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Pyrazole derivatives are known to interact with various biological targets, making them valuable in drug discovery and development .
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of diseases such as cancer and inflammation. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-tert-butyl-1H-pyrazole: Similar in structure but lacks the acetic acid moiety.
2-(3-tert-butyl-1-phenyl-1H-pyrazol-4-yl)acetic acid: A regioisomer with the acetic acid group attached at a different position on the pyrazole ring.
3-tert-Butyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an acetic acid moiety.
Uniqueness: The presence of both the tert-butyl and phenyl groups, along with the acetic acid moiety, gives 2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetic acid unique chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-(5-tert-butyl-2-phenylpyrazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)13-9-12(10-14(18)19)17(16-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFWUKKBQVHRIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CC(=O)O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)
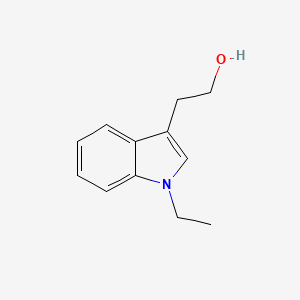
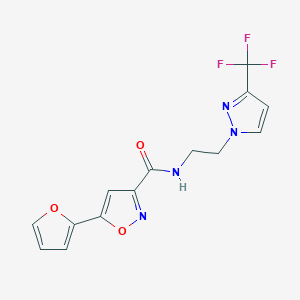
![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)
![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)
![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)

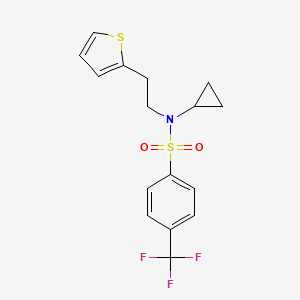
![N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2384595.png)
